molecular formula C9H10Cl2N2 B13534588 1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride

1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride

Cat. No.: B13534588
M. Wt: 217.09 g/mol
InChI Key: PEOVYNODZIMPAP-UHFFFAOYSA-N
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Description

1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 3-position of the indole ring and a methanamine group at the 7-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloroindole.

    Functionalization: The 3-chloroindole undergoes a reaction with formaldehyde and ammonium chloride to introduce the methanamine group at the 7-position.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indol-3-yl)methanamine: Similar structure but lacks the chlorine atom.

    N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: Similar indole structure with different substituents.

    5-Methyl-1H-indazol-3-yl)methanamine: Another indole derivative with different functional groups.

Uniqueness

1-(3-chloro-1H-indol-7-yl)methanaminehydrochloride is unique due to the presence of the chlorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

(3-chloro-1H-indol-7-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c10-8-5-12-9-6(4-11)2-1-3-7(8)9;/h1-3,5,12H,4,11H2;1H

InChI Key

PEOVYNODZIMPAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)Cl)CN.Cl

Origin of Product

United States

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